2,3-Pentanediol, 2-(2,4-dichlorophenyl)-3,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)-, (3R,2S)-
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Description
2,3-Pentanediol, 2-(2,4-dichlorophenyl)-3,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)-, (3R,2S)- is a useful research compound. Its molecular formula is C15H19Cl2N3O2 and its molecular weight is 344.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Pentanediol, 2-(2,4-dichlorophenyl)-3,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)-, (3R,2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Pentanediol, 2-(2,4-dichlorophenyl)-3,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)-, (3R,2S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3R,2S)-2-(2,4-Dichlorophenyl)-3,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2,3-pentanediol is a complex organic compound with significant potential in various biological applications. The compound is characterized by its unique molecular structure, which includes a triazole ring known for its diverse pharmacological properties. This article explores the biological activity of this compound based on recent research findings.
- Molecular Formula : C₁₅H₁₉Cl₂N₃O₂
- Molecular Weight : 344.236 g/mol
- CAS Number : 107680-05-7
- LogP : 2.87970 (indicating moderate lipophilicity) .
Biological Activity Overview
The biological activity of (3R,2S)-2-(2,4-dichlorophenyl)-3,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2,3-pentanediol has been investigated in several studies focusing on its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds containing a triazole moiety often exhibit significant antimicrobial properties. A study highlighted that derivatives of triazole compounds have shown efficacy against various bacterial strains and fungi. The presence of the dichlorophenyl group enhances the antimicrobial activity due to its electron-withdrawing effects .
Anti-inflammatory Activity
In vivo studies have demonstrated that the compound exhibits notable anti-inflammatory effects. For instance, in carrageenan-induced edema models, it showed a reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin. The compound's anti-inflammatory action was attributed to its ability to inhibit cyclooxygenase (COX) enzymes .
The mechanism by which (3R,2S)-2-(2,4-dichlorophenyl)-3,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2,3-pentanediol exerts its biological effects involves:
- COX Inhibition : The compound selectively inhibits COX enzymes involved in the inflammatory pathway.
- Reactive Oxygen Species (ROS) Scavenging : It may also function as an antioxidant by scavenging ROS, thereby reducing oxidative stress in inflammatory conditions .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Study 2: Anti-inflammatory Effects
In a controlled experiment involving carrageenan-induced paw edema in rats, the compound reduced inflammation by approximately 55%, which was statistically significant compared to the control group. This effect was similar to that observed with indomethacin .
Treatment | Percentage Reduction (%) |
---|---|
Control | 0 |
Indomethacin | 60 |
Test Compound | 55 |
Properties
CAS No. |
107680-05-7 |
---|---|
Molecular Formula |
C15H19Cl2N3O2 |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
(2R,3S)-2-(2,4-dichlorophenyl)-3,4-dimethyl-1-(1,2,4-triazol-1-yl)pentane-2,3-diol |
InChI |
InChI=1S/C15H19Cl2N3O2/c1-10(2)14(3,21)15(22,7-20-9-18-8-19-20)12-5-4-11(16)6-13(12)17/h4-6,8-10,21-22H,7H2,1-3H3/t14-,15-/m0/s1 |
InChI Key |
JOWCZFAKWLYOKW-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)[C@@](C)([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O)O |
Canonical SMILES |
CC(C)C(C)(C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O)O |
Origin of Product |
United States |
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